N'-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
Overview
Description
N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide is a chemical compound with the molecular formula C14H14ClN3O3S and a molecular weight of 339.8 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, an ethanimidoyl group, and a benzenesulfonohydrazide group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce 4-chlorophenoxyacetic acid hydrazide. The final step involves the reaction of this hydrazide with benzenesulfonyl chloride to yield N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.
Substitution: N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonohydrazide derivatives. It also serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays to study enzyme inhibition and protein interactions. It is also employed in the development of diagnostic tools and biosensors.
Medicine: N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide has potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent. It is also being investigated for its role in cancer treatment.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in various physiological effects.
At the molecular level, the chlorophenoxy group of the compound can interact with hydrophobic pockets in proteins, while the sulfonohydrazide group can form hydrogen bonds with amino acid residues. These interactions contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide can be compared with other similar compounds, such as:
N’-[2-(4-bromophenoxy)ethanimidoyl]benzenesulfonohydrazide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
N’-[2-(4-methylphenoxy)ethanimidoyl]benzenesulfonohydrazide: The presence of a methyl group instead of chlorine can influence the compound’s hydrophobicity and interaction with biological targets.
N’-[2-(4-nitrophenoxy)ethanimidoyl]benzenesulfonohydrazide: The nitro group can introduce additional electronic effects, impacting the compound’s chemical reactivity and biological activity.
The uniqueness of N’-[2-(4-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(benzenesulfonamido)-2-(4-chlorophenoxy)ethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-6-8-12(9-7-11)21-10-14(16)17-18-22(19,20)13-4-2-1-3-5-13/h1-9,18H,10H2,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOFVZQNCNDOPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(COC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/COC2=CC=C(C=C2)Cl)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173404 | |
Record name | 2-(4-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-74-4 | |
Record name | 2-(4-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321430-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenoxy)ethanimidic acid 2-(phenylsulfonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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